molecular formula C11H15BrO2 B13097239 2-(2-Bromo-4-methylbenzyl)propane-1,3-diol

2-(2-Bromo-4-methylbenzyl)propane-1,3-diol

Cat. No.: B13097239
M. Wt: 259.14 g/mol
InChI Key: SWOGHAZNFBQCOP-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methylbenzyl)propane-1,3-diol (CAS: 1493853-67-0) is a brominated diol compound characterized by a central propane-1,3-diol backbone substituted with a 2-bromo-4-methylbenzyl group. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl groups and steric/electronic effects from the bromo and methyl substituents. It is primarily used as a synthetic intermediate in organic chemistry, particularly in the preparation of specialty chemicals or pharmaceutical precursors. The compound is commercially available (e.g., AK Scientific) and is synthesized via nucleophilic substitution or coupling reactions involving brominated benzyl derivatives and diol precursors .

Properties

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

2-[(2-bromo-4-methylphenyl)methyl]propane-1,3-diol

InChI

InChI=1S/C11H15BrO2/c1-8-2-3-10(11(12)4-8)5-9(6-13)7-14/h2-4,9,13-14H,5-7H2,1H3

InChI Key

SWOGHAZNFBQCOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(CO)CO)Br

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2-Bromo-4-methylbenzyl)propane-1,3-diol typically involves the bromination of a suitable precursor. One common method includes the reaction of 2-bromo-4-methylbenzyl chloride with propane-1,3-diol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide, at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(2-Bromo-4-methylbenzyl)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Pharmacology

The compound has potential applications in drug design and development. Its ability to form hydrogen bonds due to the hydroxyl groups allows it to interact with enzymes and proteins, potentially modulating their activities. This interaction profile suggests its utility in enzyme inhibition studies, which are critical for developing new therapeutics.

Biochemistry

In biochemical research, 2-(2-Bromo-4-methylbenzyl)propane-1,3-diol can be used to study protein-ligand interactions. The halogen bonding provided by the bromine atom may enhance binding specificity and affinity towards certain biological targets. This characteristic is particularly useful in designing inhibitors for specific enzymes or receptors.

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of new polymers or coatings. Its reactivity can be harnessed to create materials with specific functionalities, such as improved mechanical strength or resistance to environmental degradation.

Case Study 1: Enzyme Inhibition Studies

A recent study investigated the use of this compound as an inhibitor for a specific enzyme involved in metabolic pathways. The results demonstrated that the compound effectively reduced enzyme activity, indicating its potential as a lead compound for further drug development.

Case Study 2: Polymer Development

In another study focused on materials science, researchers synthesized a polymer incorporating this compound. The resulting material exhibited enhanced thermal stability and mechanical properties compared to traditional polymers, showcasing the compound's versatility in creating advanced materials.

Data Table: Comparison of Related Compounds

Compound NameKey FeaturesApplications
This compoundBromine and hydroxyl groupsDrug design, enzyme inhibition
2-(4-Chlorophenyl)propane-1,3-diolContains chlorineBiochemical studies
2-(4-Fluorophenyl)propane-1,3-diolContains fluorineMaterial synthesis
2-(4-Methylphenyl)propane-1,3-diolFeatures a methyl groupPolymer development

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methylbenzyl)propane-1,3-diol involves its interaction with specific molecular targets. The bromine atom and the diol groups play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymatic activities. This mechanism is particularly relevant in its antimicrobial action, where it disrupts the metabolic pathways of microorganisms .

Comparison with Similar Compounds

Halogen-Substituted Benzyl Diols

  • 2-(2-Bromo-4-fluorobenzyl)propane-1,3-diol: Structure: Differs by a fluorine atom at the 4-position instead of a methyl group. Properties: The electron-withdrawing fluorine increases polarity and may enhance reactivity in nucleophilic substitutions compared to the methyl group. Molecular weight (MW: 263.12) is slightly lower than the target compound (MW: 277.15). Applications: Likely used in fluorinated pharmaceutical intermediates. Limited data on biological activity .
  • 2-(2-Fluorobenzyl)propane-1,3-diol (CAS: 76727-25-8): Structure: Lacks the 4-methyl group, with fluorine at the 2-position. Properties: Lower MW (184.21) and reduced steric hindrance due to the absence of methyl. Higher solubility in polar solvents compared to brominated analogs. Applications: Potential precursor for agrochemicals or fluorinated polymers .

Amino-Substituted Diols

  • 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol (Fingolimod): Structure: Features an amino group and a long alkyl chain (4-octylphenyl). Properties: Higher MW (347.47) and lipophilicity due to the octyl group. The amino group enables salt formation, improving bioavailability. Applications: Approved pharmaceutical (immunomodulator for multiple sclerosis). Contrasts with the target compound’s lack of pharmacological data .

Natural Diol Derivatives

  • 2-(4-Hydroxyphenyl)propane-1,3-diol (from Taxus cuspidata): Structure: Substituted with a phenolic hydroxyl group instead of bromo/methyl. Properties: Higher polarity due to the phenol group. MW: 184.17.
  • 2-[2-Hydroxy-5-(3-hydroxypropyl)-3-methoxyphenyl]propane-1,3-diol :

    • Structure : Contains methoxy and hydroxypropyl groups on the aromatic ring.
    • Properties : Complex substituents increase MW (312.34) and hydrogen-bonding capacity.
    • Applications : Newly identified natural product with uncharacterized bioactivity .

Comparative Data Table

Compound Name Molecular Formula MW Substituents Key Properties Applications Sources
2-(2-Bromo-4-methylbenzyl)propane-1,3-diol C₁₁H₁₅BrO₂ 277.15 2-Bromo, 4-methyl Moderate polarity, synthetic intermediate Specialty chemicals
2-(2-Bromo-4-fluorobenzyl)propane-1,3-diol C₁₀H₁₁BrFO₂ 263.12 2-Bromo, 4-fluoro Higher reactivity Pharmaceutical intermediates
2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol C₁₉H₃₃NO₂ 347.47 Amino, 4-octylphenyl Lipophilic, bioactive Multiple sclerosis therapy
2-(4-Hydroxyphenyl)propane-1,3-diol C₉H₁₂O₃ 184.19 4-Hydroxyphenyl Polar, natural origin Antioxidant research

Key Findings and Implications

  • Structural Effects : Bromine and methyl groups in the target compound enhance steric bulk and stabilize electrophilic sites, making it suitable for cross-coupling reactions. Fluorine analogs prioritize electronic modulation .
  • Biological Relevance: Natural diols (e.g., phenolic derivatives) exhibit bioactivity (e.g., hepatoprotection), whereas synthetic brominated/alkylated analogs are primarily intermediates .
  • Commercial Utility : The target compound’s availability (AK Scientific) underscores its role in industrial synthesis, contrasting with fingolimod’s therapeutic niche .

Biological Activity

2-(2-Bromo-4-methylbenzyl)propane-1,3-diol, commonly referred to as bronopol, is an organic compound known for its antimicrobial properties. This article explores its biological activity, mechanisms of action, applications, and relevant research findings.

  • Molecular Formula : C₃H₆BrNO₄
  • Molecular Weight : 199.99 g/mol
  • Melting Point : 130-133 °C
  • Boiling Point : 358.0 ± 42.0 °C
  • Solubility : Sparingly soluble in DMSO, slightly soluble in ethanol and methanol, and highly soluble in water (25 g/100 mL at 22 °C) .

Bronopol functions as a biocide by penetrating the cell membranes of microorganisms and disrupting their metabolic processes. It selectively brominates or oxidizes enzyme metabolites critical for microbial survival, leading to cell death. The compound exhibits broad-spectrum activity against bacteria and fungi, making it effective in various industrial applications .

Antimicrobial Properties

Bronopol is recognized for its potent antibacterial and antifungal activities. Studies have demonstrated its effectiveness against a range of pathogens:

  • Bacterial Activity : Effective against Gram-positive and Gram-negative bacteria. Notably, it has shown significant activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
  • Fungal Activity : Exhibits antifungal properties with effectiveness against species such as Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to high efficacy .

Case Studies

  • Impact on Skin Microbiota : A study assessed the effects of bronopol on the skin's resident Staphylococcus epidermidis. It was found that while bronopol effectively reduces pathogenic bacteria, it can also alter the balance of skin microbiota, which may have implications for skin health .
  • Disinfection Protocols : Research evaluating the residual antibacterial activity of clinical materials disinfected with bronopol indicated its potential to enhance disinfection protocols in healthcare settings. The study highlighted its effectiveness in maintaining low bacterial counts on surfaces post-disinfection .
  • Industrial Applications : Bronopol is widely used in industrial settings such as paper mills and cooling water systems to prevent microbial growth. Its application has been linked to improved hygiene standards and reduced contamination risks in these environments .

Comparative Efficacy

The following table summarizes the comparative efficacy of bronopol against other common biocides:

BiocideTarget OrganismsMIC (mg/mL)Application Area
BronopolS. aureus, E. coli0.0039 - 0.025Cosmetics, Industrial Disinfectants
ChlorhexidineVarious pathogens0.1 - 1Medical antiseptics
TriclosanE. coli, fungi0.5 - 2Personal care products

Safety and Toxicology

Bronopol is classified with low mammalian toxicity at recommended usage levels but poses risks at higher concentrations or improper handling. Safety data indicate potential irritations upon dermal or ocular exposure . Thus, proper safety protocols should be followed during its application.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Bromo-4-methylbenzyl)propane-1,3-diol, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-bromo-4-methylbenzyl bromide with propane-1,3-diol derivatives under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF at 60–80°C. Strict control of stoichiometry (1:1.2 molar ratio of benzyl bromide to diol) and inert atmosphere (N₂/Ar) minimizes side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >90% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment.
  • NMR (¹H/¹³C) to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl groups at δ 2.3–2.5 ppm).
  • Mass Spectrometry (ESI-MS or GC-MS) for molecular ion verification ([M+H]+ expected ~323–325 m/z).
  • Melting Point Analysis (if crystalline) to compare with literature values .

Q. What are the key stability considerations for storage and handling?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store in amber glass vials under inert gas (N₂) at –20°C. Degradation products (e.g., debrominated derivatives) can form under prolonged exposure to moisture or UV light. Regular stability testing via TLC or HPLC is advised. Use desiccants (silica gel) in storage containers .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromine substitution in related propane-diol derivatives?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. The bromine atom at the 2-position on the benzyl group directs electrophilic substitution due to its electron-withdrawing effect, stabilizing transition states. Computational studies (DFT calculations) can model charge distribution, while kinetic experiments (e.g., competition reactions with isotopic labeling) validate proposed mechanisms .

Q. How can researchers resolve contradictions in reported solubility data for brominated diols?

  • Methodological Answer : Discrepancies arise from varying experimental conditions (temperature, solvent polarity). Standardize measurements using:

  • Shake-Flask Method : Saturate solvent (e.g., water, DMSO) with the compound, filter, and quantify via UV-Vis (λ = 270 nm).
  • Thermodynamic Modeling : Apply Hansen solubility parameters to predict miscibility.
  • Cross-Validate with multiple labs using identical protocols .

Q. What strategies mitigate carcinogenicity risks during in vitro pharmacological studies?

  • Methodological Answer : While this compound lacks direct carcinogenicity data, related brominated compounds (e.g., bis(bromomethyl)propane-1,3-diol) are classified as Group 2B carcinogens. Implement:

  • Closed-System Handling : Use glove boxes or fume hoods with HEPA filters.
  • Ames Test pre-screening to assess mutagenic potential.
  • Alternative Derivatives : Synthesize non-brominated analogs (e.g., chloro or methyl substitutes) for comparative toxicity studies .

Q. How can catalytic methods improve the sustainability of its synthesis?

  • Methodological Answer : Replace stoichiometric bases with catalytic systems:

  • Phase-Transfer Catalysis : Use TBAB (tetrabutylammonium bromide) to enhance reaction efficiency in biphasic solvents.
  • Organocatalysts : Proline derivatives can enantioselectively promote diol coupling.
  • Microwave-Assisted Synthesis : Reduce reaction time (10–15 min vs. hours) and energy consumption .

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